ethyl 2-[(4-fluorobenzoyl)amino]-4-methyl-5-(1-piperidinylcarbonyl)-3-thiophenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 2-[(4-fluorobenzoyl)amino]-4-methyl-5-(1-piperidinylcarbonyl)-3-thiophenecarboxylate is a useful research compound. Its molecular formula is C21H23FN2O4S and its molecular weight is 418.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 418.13625655 g/mol and the complexity rating of the compound is 606. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 2-[(4-fluorobenzoyl)amino]-4-methyl-5-(1-piperidinylcarbonyl)-3-thiophenecarboxylate is a compound with significant potential in pharmacological applications. Its structure, characterized by a piperidine moiety and a thiophene ring, suggests a multifaceted biological activity, particularly in modulating neurotransmitter systems. This article reviews the biological activity of this compound, supported by empirical data and case studies.
Chemical Structure
The chemical structure of this compound is represented as follows:
- Molecular Formula : C21H23FN2O4S
- CAS Number : 312697-76-0
The compound is primarily recognized for its interaction with serotonin receptors, particularly the 5-HT2A receptor. The 4-fluorobenzoyl group enhances binding affinity, which is crucial for its biological effects. Research indicates that compounds with similar structures exhibit high affinities for various serotonin receptor subtypes, influencing mood regulation and cognitive functions .
Pharmacological Profile
The pharmacological evaluation of this compound reveals several key activities:
- Serotonin Receptor Agonism : The compound shows significant agonistic activity at the 5-HT2A receptor, which is implicated in various central nervous system disorders such as depression and anxiety.
- Antidepressant Effects : In preclinical studies, the compound demonstrated potential antidepressant-like effects in rodent models, suggesting its utility in treating mood disorders.
- Neuroprotective Properties : It has been observed to exert neuroprotective effects against oxidative stress-induced neuronal damage, indicating a possible role in neurodegenerative disease management.
Data Table: Biological Activities
Case Studies
Several case studies have highlighted the biological implications of this compound:
-
Case Study on Antidepressant Activity :
In a study involving chronic mild stress (CMS) models, administration of this compound resulted in a marked decrease in depressive-like behaviors. Behavioral assessments indicated improvements comparable to established antidepressants . -
Neuroprotective Effects :
Another study examined the compound's ability to protect against neurotoxicity induced by glutamate. Results showed that treatment significantly decreased apoptosis markers in neuronal cultures, suggesting its potential as a therapeutic agent for neurodegenerative diseases .
Properties
IUPAC Name |
ethyl 2-[(4-fluorobenzoyl)amino]-4-methyl-5-(piperidine-1-carbonyl)thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN2O4S/c1-3-28-21(27)16-13(2)17(20(26)24-11-5-4-6-12-24)29-19(16)23-18(25)14-7-9-15(22)10-8-14/h7-10H,3-6,11-12H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STASMDFLWRZDON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)N2CCCCC2)NC(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.